molecular formula C14H13NO4S B1331076 3-Benzylsulfamoyl-benzoic acid CAS No. 7326-77-4

3-Benzylsulfamoyl-benzoic acid

Cat. No. B1331076
CAS RN: 7326-77-4
M. Wt: 291.32 g/mol
InChI Key: IPSYRXPRMAIAKO-UHFFFAOYSA-N
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Description

3-Benzylsulfamoyl-benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Benzoic acid derivatives are significant in the field of organic chemistry due to their presence in various drug molecules and natural products. The structure of 3-Benzylsulfamoyl-benzoic acid includes a benzylsulfamoyl functional group attached to the benzoic acid core. This modification can potentially alter the physical, chemical, and biological properties of the molecule, making it a subject of interest for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, especially when selective functionalization is required. For instance, the meta-C–H functionalization of benzoic acid derivatives is a challenging task in organic synthesis. A general protocol for meta-C–H olefination of benzoic acid derivatives has been reported, which uses a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant . This method could potentially be applied to synthesize 3-Benzylsulfamoyl-benzoic acid by introducing the benzylsulfamoyl group at the meta position of the benzoic acid core.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 4-(2-nitrophenylsulfonamido)benzoic acid, and its tri-n-butyltin(IV) complex were characterized by elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-Benzylsulfamoyl-benzoic acid, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. The functional groups attached to the benzoic acid core, such as sulfonamides or nitro groups, can influence the reactivity and selectivity of these reactions. For example, the meta-C–H functionalization of benzoic acid derivatives is a synthetically useful tool for organic synthesis, allowing for the introduction of different substituents at the meta position . The presence of the benzylsulfamoyl group in 3-Benzylsulfamoyl-benzoic acid could offer unique reactivity patterns that can be exploited in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their practical applications. Benzoic acid itself has been shown to induce multiple stress tolerance in plants, suggesting that its derivatives might also possess similar biological activities . The introduction of different functional groups, such as the benzylsulfamoyl moiety, can significantly alter properties like solubility, melting point, and biological activity. Therefore, a comprehensive analysis of the physical and chemical properties of 3-Benzylsulfamoyl-benzoic acid would be essential to understand its potential applications in various fields.

Scientific Research Applications

Benzoic Acid Derivatives in Food and Environmental Presence

Benzoic acid derivatives, including 3-Benzylsulfamoyl-benzoic acid, are found in various foods and are also produced by microorganisms. They are used as preservatives and flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence in the environment leads to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).

Antibacterial Applications

Derivatives of benzoic acid, such as 3-Benzylsulfamoyl-benzoic acid, have shown antibacterial properties. These derivatives are synthesized and tested for potential antibacterial activity, contributing to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives are used as model compounds for drug substances. Studies focus on phase behavior, stability, and solubility of these compounds, which are critical for pharmaceutical process design (Reschke, Zherikova, Verevkin, & Held, 2016).

Microbial Biosynthesis

3-Benzylsulfamoyl-benzoic acid is involved in microbial biosynthesis processes. For instance, a study on Escherichia coli demonstrated the use of co-culture engineering to improve the biosynthesis of benzoic acid derivatives, showing potential in metabolic engineering applications (Zhang & Stephanopoulos, 2016).

Functionalization and Material Science

Benzoic acid derivatives play a role in material science, especially in C-H bond functionalization. This functionalization provides tools for organic synthesis, important for developing drug molecules and natural products (Li, Cai, Ji, Yang, & Li, 2016).

Food Technology

In the food industry, benzoic acid derivatives are used for microencapsulation processes, enhancing the application of preservatives in various food products. Research in this field focuses on optimizing physical characteristics of microencapsulated benzoic acid for better food preservation (Marques, Fernandes, Borges, & Botrel, 2016).

Environmental and Ecotoxicity Studies

Environmental impact studies investigate the toxicity of benzoic acid derivatives. Research assesses the toxic properties of these compounds and their derivatives, understanding their impact on ecosystems and human health (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Luminescent Properties and Coordination Compounds

Research on lanthanide coordination compounds using benzoic acid derivatives explores the influence of electron-withdrawing and electron-donating groups on luminescent properties. This has implications in materials science, particularly in creating materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Plant Growth and Agriculture

Benzoic acid derivatives influence plant growth and agriculture. Studies show their role as biosynthetic precursors in growth regulation and their impact on yield and biochemical aspects of crops like soybeans (Sadak, El-Lethy, & Dawood, 2013).

Analytical Chemistry

Benzoic acid derivatives are used in analytical chemistry, particularly in luminescence excitation-time decay studies for the analysis of substances like beverages, enhancing the precision and efficiency of analytical methods (Lozano, Ibañez, & Olivieri, 2008).

Antiviral Research

Studies on antiviral activity explore the use of benzoic acid derivatives in developing treatments for diseases like dengue fever. The synthesis of hybrid compounds combining features of known antiviral agents demonstrates the potential of these derivatives in medicinal chemistry (Joubert, Foxen, & Malan, 2018).

Material Engineering

Benzoic acid derivatives are utilized in material engineering, especially in the development of liquid-crystalline complexes and polymers. These compounds aid in creating materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).

Biochemical Research

In biochemical research, benzoic acid derivatives have been synthesized for their antimicrobial activities, exploring their potential as bio-potent agents in medicine and healthcare (Dineshkumar & Thirunarayanan, 2019).

Quantum Chemical Analysis

Quantum chemical analysis of benzoic acid derivatives helps in understanding their molecular structure and properties, contributing to fields like pharmaceuticals and material science (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016).

Biosynthesis of Natural Products

Benzoic acid derivatives are key precursors in the biosynthesis of a wide range of natural products, playing a significant role in the development of pharmaceuticals and bioactive compounds (Kang, Shen, & Bai, 2012).

Environmental Oxidation Studies

Environmental studies on the oxidation of benzoic acid over diamond electrodes provide insights into the treatment of organic pollutants, contributing to environmental protection and sustainability (Velegraki, Balayiannis, Diamadopoulos, Katsaounis, & Mantzavinos, 2010).

Organic Synthesis

Organic synthesis research includes the development of methods for the sulfenylation of benzoic acid derivatives, which has implications in the synthesis of complex organic compounds (Tran, Popov, & Daugulis, 2012).

Safety And Hazards

3-Benzylsulfamoyl-benzoic acid is intended for research use only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

3-(benzylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYRXPRMAIAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350635
Record name 3-Benzylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylsulfamoyl-benzoic acid

CAS RN

7326-77-4
Record name 3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzylsulfamoyl)benzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Chlorosulfonyl-benzoic acid (300 mg, 1.36 mmol), and benzylamine (0.60 mL, 5.49 mmol) were stirred at room temperature in anhydrous CH2Cl2 (10 mL) overnight under N2. The reaction mixture was concentrated in vacuo. Purification of the residue on IR-120 ion exchange resin column (elution with methanol) afforded the title compound (395 mg, 100%) as a white solid.
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